molecular formula C6H7BrS B14610656 Thiophene, 3-(1-bromoethyl)- CAS No. 57846-05-6

Thiophene, 3-(1-bromoethyl)-

Cat. No.: B14610656
CAS No.: 57846-05-6
M. Wt: 191.09 g/mol
InChI Key: XXTBLEISCRHFLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiophene, 3-(1-bromoethyl)- can be achieved through several methods. One common approach involves the bromination of 3-ethylthiophene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction typically takes place in an inert solvent such as carbon tetrachloride or chloroform, under reflux conditions .

Industrial Production Methods

Industrial production of Thiophene, 3-(1-bromoethyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as distillation, recrystallization, or chromatography .

Chemical Reactions Analysis

Types of Reactions

Thiophene, 3-(1-bromoethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Thiophene, 3-(1-alkoxyethyl)-, Thiophene, 3-(1-aminoethyl)-.

    Oxidation: Thiophene, 3-(1-bromoethyl)-1-oxide, this compound1,1-dioxide.

    Reduction: Thiophene, 3-ethyl.

Scientific Research Applications

Thiophene, 3-(1-bromoethyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Thiophene, 3-(1-bromoethyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, thiophene derivatives have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in inflammatory processes . The presence of the bromine atom can enhance the compound’s reactivity and binding affinity to its molecular targets.

Comparison with Similar Compounds

Thiophene, 3-(1-bromoethyl)- can be compared with other similar compounds such as:

    Thiophene, 2-(1-bromoethyl)-: Differing in the position of the bromine atom, which can affect its reactivity and applications.

    Thiophene, 3-(1-chloroethyl)-: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties and reactivity.

    Thiophene, 3-(1-iodoethyl)-:

The uniqueness of Thiophene, 3-(1-bromoethyl)- lies in its specific substitution pattern and the presence of the bromine atom, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

CAS No.

57846-05-6

Molecular Formula

C6H7BrS

Molecular Weight

191.09 g/mol

IUPAC Name

3-(1-bromoethyl)thiophene

InChI

InChI=1S/C6H7BrS/c1-5(7)6-2-3-8-4-6/h2-5H,1H3

InChI Key

XXTBLEISCRHFLM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CSC=C1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.